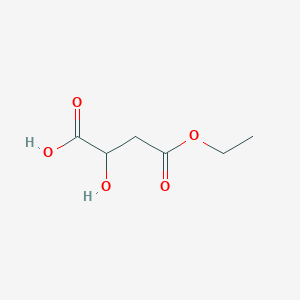
4-Ethoxy-2-hydroxy-4-oxobutanoic acid
Übersicht
Beschreibung
4-Ethoxy-2-hydroxy-4-oxobutanoic acid is a chemical compound with the molecular formula C6H10O5 . It is also known by its CAS number 15690-37-6.
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-hydroxy-4-oxobutanoic acid consists of 6 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 162.14 Da .Chemical Reactions Analysis
There is a study on the kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide . The total reaction is second-order, first-order each in oxidant and substrate .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Antioxidant Activity : 4-Hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, exhibit significant antioxidant activity. This activity is evaluated using in vitro assays in a hypochlorous system, indicating potential for therapeutic use in oxidative stress-related conditions (Stanchev et al., 2009).
Applications in Alzheimer's Disease Research
- Fluorescent Probe for β-Amyloid : A derivative of 4-ethoxy-2-hydroxy-4-oxobutanoic acid has been developed as a fluorescent probe for β-amyloids, playing a crucial role in Alzheimer’s disease research. This compound shows high binding affinities toward Aβ(1–40) aggregates, aiding in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Bioactive Compounds in Edible Mushrooms
- Growth Regulatory Activities : Compounds isolated from the fruiting bodies of Cortinarius caperatus, including 4-ethoxy-4-oxobutanoic acid, demonstrate growth regulatory activities toward rice seedlings and lettuce, suggesting potential agricultural applications (Ridwan et al., 2017).
Catalytic Synthesis Applications
- Catalyzed Multi-component Reaction : 4-ethoxy-2-hydroxy-4-oxobutanoic acid is utilized in boric acid-catalyzed multi-component reactions for synthesizing various compounds, demonstrating its versatility in organic synthesis (Kiyani & Ghorbani, 2015).
Enzyme-catalyzed Asymmetric Reduction
- Microbial Aldehyde Reductase : The compound is used in enzyme-catalyzed asymmetric reductions, indicating its potential in producing specific enantiomers for pharmaceutical applications (Shimizu et al., 1990).
Safety And Hazards
The safety data sheet for a similar compound, 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy, indicates that it is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-ethoxy-2-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOKDOPEBQXHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308772 | |
| Record name | 4-Ethyl-2-hydroxyl-succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-hydroxy-4-oxobutanoic acid | |
CAS RN |
15690-37-6 | |
| Record name | 4-Ethyl-2-hydroxyl-succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2-hydroxyl-succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



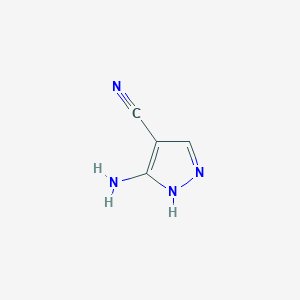


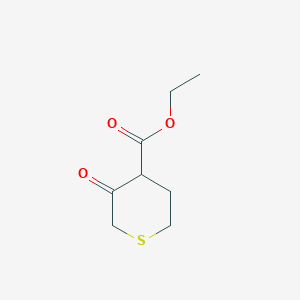
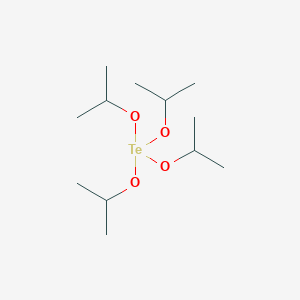
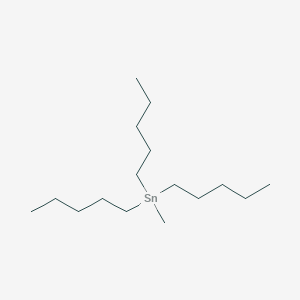
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
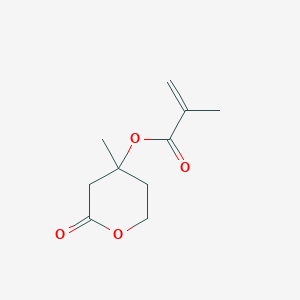



![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)